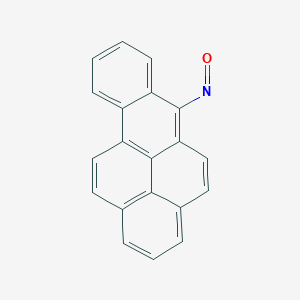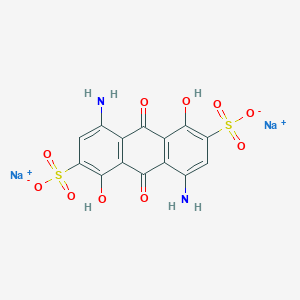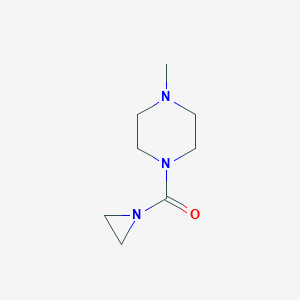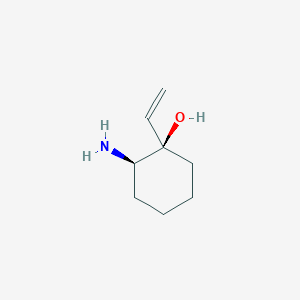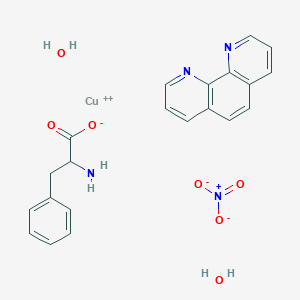
Boc-ala-Gly-Gly-OH
概要
説明
Boc-ala-Gly-Gly-OH: is a tripeptide consisting of N-tert-butoxycarbonyl-L-alanine, glycine, and glycine. The Boc group is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry: Boc-ala-Gly-Gly-OH is widely used in peptide synthesis as a building block for more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and deprotection reactions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It is also used in the development of peptide-based vaccines and therapeutics .
Medicine: this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also employed in the development of neuroprotective drugs and other therapeutic agents .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications .
作用機序
Target of Action
Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .
Mode of Action
The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .
Biochemical Pathways
this compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.
Result of Action
The result of this compound’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine and N-tert-butoxycarbonyl-L-alanine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The Boc group is introduced to protect the amine group of alanine during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce environmental impact .
化学反応の分析
Types of Reactions: Boc-ala-Gly-Gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole, dimethylformamide (DMF).
Major Products:
Deprotection: The primary product is the free amine form of the peptide.
Coupling: The major product is the extended peptide chain with additional amino acids or peptides.
類似化合物との比較
Boc-Gly-Gly-OH: A dipeptide with similar properties but lacking the alanine residue.
Boc-Ala-OH: A single amino acid with the Boc protecting group.
Boc-Gly-OH: Another single amino acid with the Boc protecting group.
Uniqueness: Boc-ala-Gly-Gly-OH is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to dipeptides or single amino acids. The presence of the Boc group allows for selective deprotection and further functionalization, making it a valuable tool in synthetic and medicinal chemistry .
特性
IUPAC Name |
2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBHQSRGHUDSSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



